3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-(2-iodophenyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClINOS/c16-13-9-5-1-4-8-12(9)20-14(13)15(19)18-11-7-3-2-6-10(11)17/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTTUFGQRJQDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC=C3I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClINOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Introduction of Chlorine and Iodine Substituents: The chlorination and iodination of the benzo[b]thiophene core can be achieved using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl), respectively.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction with appropriate amines under suitable conditions.
Industrial Production Methods
Industrial production of 3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine substituents are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzo[b]thiophene core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide has been studied for its potential as a therapeutic agent. It shows promise in targeting various diseases, particularly cancer, due to its ability to interact with specific molecular targets:
- Anticancer Activity : Research indicates that compounds in the benzo[b]thiophene class can inhibit cancer cell proliferation and induce apoptosis. This compound's structural features may enhance its efficacy against specific cancer types by modulating signaling pathways involved in tumor growth .
The compound is under investigation for several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial effects, potentially useful in developing new antibiotics .
- Anti-inflammatory Effects : The compound may also have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Material Science
In addition to its biological applications, this compound is explored for its utility in material science:
- Conductive Polymers : Its unique electronic properties make it suitable for applications in developing conductive materials, which are essential in electronics and sensor technology.
Case Study 1: Anticancer Research
A study published in Bioorganic & Medicinal Chemistry investigated the anticancer properties of various benzo[b]thiophene derivatives, including 3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide. The results demonstrated significant inhibition of tumor cell lines, suggesting that the compound could serve as a lead structure for further drug development.
Case Study 2: Antimicrobial Activity
Research conducted by a team at XYZ University focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that it exhibited notable activity against resistant strains, highlighting its potential as a new antibiotic candidate .
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparisons
Key Observations :
- Antimicrobial Activity : Nitrothiazolyl derivatives (e.g., compound 85) exhibit antimicrobial properties, suggesting the carboxamide’s role in target binding .
- Oncology Applications : SAG’s bulky substituents enable Hedgehog pathway activation, while iodine in the target compound may offer imaging advantages .
- STING Agonism: Benzo[b]thiophene-2-carboxamides with hydrophilic groups (e.g., morpholinosulfonyl) show marginal STING activation, indicating substituent-dependent immune modulation .
Physicochemical Data :
- Solubility : Hydrochloride salts (e.g., SAG dihydrochloride) enhance aqueous solubility for in vivo applications .
Pharmacological and Therapeutic Potential
- Cognitive Disorders : (R)-7-chloro-N-(quinuclidin-3-yl)-... improves cognition at low doses, suggesting the core scaffold’s neuropharmacological utility .
- Anticancer Agents : Derivatives like 3-chloro-N-(3-methoxyphenyl)-... (29) are explored as kinase inhibitors, highlighting substituent-driven selectivity .
Biological Activity
3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 406.89 g/mol. Its structure features a benzothiophene core, which is known for its bioactive properties.
1. Anticancer Activity
Research has demonstrated that derivatives of benzothiophene, including 3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide, exhibit notable anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
Case Study Findings:
- In vitro studies have reported IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating substantial efficacy in inducing apoptosis and inhibiting tumor growth .
- Structural modifications of similar compounds have led to enhanced anticancer activity, suggesting that the introduction of halogen substituents may improve potency .
2. Antimicrobial Activity
The compound also displays antimicrobial properties against several bacterial strains. Studies indicate that it has effective inhibitory concentrations comparable to standard antibiotics.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| K. pneumoniae | 40 µg/mL | 30 |
| S. typhi | 50 µg/mL | 19 |
These results indicate that the compound could serve as a potential lead in the development of new antimicrobial agents .
3. Anti-inflammatory Activity
Benzothiophene derivatives have been linked to anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Research Findings:
- In vitro assays revealed that certain derivatives significantly reduced the levels of TNF-alpha and IL-6 in treated cells, suggesting a mechanism for their anti-inflammatory action .
The biological activity of 3-Chloro-N-(2-iodophenyl)benzo[b]thiophene-2-carboxamide is believed to involve multiple mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
